CYP51-IN-13

Antifungal Susceptibility Testing Dermatophyte MIC80

CYP51-IN-13 (Compound 1m) is a fluconazole analog with a unique 4-ethylphenyl/allyl substitution pattern, yielding distinct MIC80 values (62.5 ng/mL for M. gypseum, 250 ng/mL for C. albicans). This specific potency profile makes it an essential reference tool for SAR studies and antifungal screening. Substitution with generic fluconazole or other analogs compromises experimental validity.

Molecular Formula C23H26F2N4O
Molecular Weight 412.5 g/mol
CAS No. 1155361-11-7
Cat. No. B1498943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYP51-IN-13
CAS1155361-11-7
Molecular FormulaC23H26F2N4O
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN(CC=C)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C23H26F2N4O/c1-3-11-28(13-19-7-5-18(4-2)6-8-19)14-23(30,15-29-17-26-16-27-29)21-10-9-20(24)12-22(21)25/h3,5-10,12,16-17,30H,1,4,11,13-15H2,2H3
InChIKeyUNNCVAALWVYWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYP51-IN-13 (CAS 1155361-11-7): A Quantitatively Defined Fluconazole Analog for Antifungal Research


CYP51-IN-13 (also designated compound 1m) is a synthetic triazole antifungal agent and a direct structural analog of fluconazole [1]. It acts as an inhibitor of cytochrome P450 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis [2]. This compound serves as a research tool for investigating structure-activity relationships (SAR) in azole antifungals and for evaluating potency against specific dermatophyte and yeast strains.

Why CYP51-IN-13 Cannot Be Directly Substituted with Generic Fluconazole or Other Analogs


Within the class of triazole CYP51 inhibitors, minor structural modifications to the side chain result in significant, quantifiable variations in antifungal potency and spectrum [1]. Generic substitution with fluconazole or a different analog (e.g., CYP51-IN-12 or CYP51-IN-14) is not scientifically valid without considering these potency differentials. The specific substitution pattern of CYP51-IN-13, featuring a 4-ethylphenyl and an allyl group, yields a unique Minimum Inhibitory Concentration (MIC80) profile against Microsporum gypseum and Candida albicans, which is distinct from both its parent compound and its closest chemical neighbors [2]. The quantitative evidence below demonstrates that interchangeable use of these compounds would lead to drastically different experimental outcomes in antifungal susceptibility testing.

CYP51-IN-13: A Quantitative Comparator Guide for Scientific Selection


Comparative Antifungal Potency Against Microsporum gypseum: CYP51-IN-13 vs. Analogs

CYP51-IN-13 exhibits a specific antifungal potency against the dermatophyte Microsporum gypseum, which is intermediate between its closely related analogs CYP51-IN-12 and CYP51-IN-14. Its MIC80 value is 4-fold higher (less potent) than CYP51-IN-12 and 16-fold lower (more potent) than CYP51-IN-14, indicating that the 4-ethylphenyl and allyl substitutions confer a distinct activity profile within this series [1][2][3].

Antifungal Susceptibility Testing Dermatophyte MIC80 CYP51 Inhibition

Differential Antifungal Activity Against Candida albicans: CYP51-IN-13's Reduced Yeast Potency

Against the yeast Candida albicans, CYP51-IN-13 (MIC80 = 250 ng/mL) demonstrates a notable potency shift compared to its activity against M. gypseum. It is 16-fold less potent than CYP51-IN-12 (15.6 ng/mL) but remains 4-fold more potent than CYP51-IN-14 (1000 ng/mL) against this pathogen [1][2]. This establishes CYP51-IN-13 as a compound with a wider potency gap between dermatophyte and yeast targets than other analogs like CYP51-IN-12.

Candidiasis Yeast MIC80 Antifungal Fluconazole Analog

Potency Improvement Relative to the Parent Drug Fluconazole

While direct head-to-head MIC80 data for CYP51-IN-13 and fluconazole are not available in a single primary study, class-level comparisons demonstrate a significant potency improvement for this analog series. In the foundational study for this chemical class, the most potent analogs exhibited MIC values up to 64 times lower than fluconazole against Microsporum gypseum [1]. CYP51-IN-13 (MIC80 = 62.5 ng/mL) aligns with this improved potency profile. When compared to a contemporary fluconazole-sensitive C. albicans strain with a reported MIC80 of 7 µM (≈ 2.14 μg/mL), CYP51-IN-13 (250 ng/mL) shows an approximate 8.6-fold increase in potency [2].

Drug Discovery Fluconazole Potency Ratio SAR

Recommended Research Applications for CYP51-IN-13 Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Triazole Side Chains

Use CYP51-IN-13 as a specific probe to understand the impact of a 4-ethylphenyl and allyl substitution on antifungal potency. Its intermediate MIC80 value of 62.5 ng/mL against M. gypseum serves as a benchmark for comparing the effects of electron-withdrawing (e.g., nitro in CYP51-IN-12) or bulkier (e.g., dichloro in CYP51-IN-14) substituents on CYP51 binding affinity [1][2].

Species-Specific Susceptibility Profiling

Employ CYP51-IN-13 in comparative studies between dermatophytes (e.g., M. gypseum) and yeasts (e.g., C. albicans). The compound's 4-fold difference in MIC80 between these two species (62.5 ng/mL vs. 250 ng/mL) provides a measurable window for investigating the structural basis of differential azole susceptibility and for screening for resistance mechanisms in C. albicans .

Benchmarking Novel Antifungal Candidates

Include CYP51-IN-13 as a quantitative reference compound in high-throughput screening (HTS) assays for new antifungal agents. Its well-defined MIC80 values provide a stable, reproducible benchmark for normalizing assay performance and for calculating fold-improvements in potency for hit and lead compounds, particularly in programs targeting fluconazole-resistant fungal strains [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYP51-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.